(4-(Pyridin-4-yloxy)piperidin-1-yl)(m-tolyl)methanone
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Overview
Description
(4-(Pyridin-4-yloxy)piperidin-1-yl)(m-tolyl)methanone is a synthetic organic compound that features a pyridine ring, a piperidine ring, and a methanone group
Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives, which this compound is a part of, have been found to have significant roles in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidin-4-ol derivatives, a related class of compounds, have been evaluated for potential treatment of hiv . They have been found to exhibit CCR5 antagonistic activities , suggesting that they may interact with the CCR5 receptor, a coreceptor involved in HIV-1 entry .
Biochemical Pathways
Given the potential interaction with the ccr5 receptor mentioned above, it can be inferred that this compound may influence pathways related to hiv-1 entry into cells .
Result of Action
Related piperidin-4-ol derivatives have been found to exhibit ccr5 antagonistic activities , suggesting that they may inhibit the interaction of HIV-1 with the CCR5 receptor and thus prevent the entry of the virus into cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Pyridin-4-yloxy)piperidin-1-yl)(m-tolyl)methanone typically involves the following steps:
Formation of Pyridin-4-yloxy Intermediate: This step involves the reaction of pyridine with an appropriate halogenated compound to form the pyridin-4-yloxy intermediate.
Piperidin-1-yl Substitution: The pyridin-4-yloxy intermediate is then reacted with piperidine under suitable conditions to form the (4-(Pyridin-4-yloxy)piperidin-1-yl) intermediate.
Methanone Formation: Finally, the (4-(Pyridin-4-yloxy)piperidin-1-yl) intermediate is reacted with m-tolylmethanone to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-(Pyridin-4-yloxy)piperidin-1-yl)(m-tolyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may yield alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical compound for the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
(4-(Pyridin-4-yloxy)piperidin-1-yl)(phenyl)methanone: Similar structure but with a phenyl group instead of an m-tolyl group.
(4-(Pyridin-4-yloxy)piperidin-1-yl)(p-tolyl)methanone: Similar structure but with a p-tolyl group instead of an m-tolyl group.
Uniqueness
(4-(Pyridin-4-yloxy)piperidin-1-yl)(m-tolyl)methanone is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
(3-methylphenyl)-(4-pyridin-4-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-14-3-2-4-15(13-14)18(21)20-11-7-17(8-12-20)22-16-5-9-19-10-6-16/h2-6,9-10,13,17H,7-8,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSXDZOYTWCQNU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCC(CC2)OC3=CC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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